molecular formula C11H15BrClNO2 B6187147 tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride CAS No. 2639442-96-7

tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride

Cat. No.: B6187147
CAS No.: 2639442-96-7
M. Wt: 308.6
InChI Key:
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Description

Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H14BrNO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

    Hydrolysis: The major product is 6-bromopyridine-2-carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release active carboxylic acid derivatives. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-bromopyridin-2-yl)acetate
  • Tert-butyl 2-(6-chloropyridin-2-yl)acetate
  • Tert-butyl 2-(6-fluoropyridin-2-yl)acetate

Uniqueness

Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride is unique due to the presence of the bromine atom at the 6-position of the pyridine ring. This specific substitution pattern can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride involves the reaction of 6-bromopyridin-2-ylacetic acid with tert-butyl alcohol in the presence of a dehydrating agent, followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "6-bromopyridin-2-ylacetic acid", "tert-butyl alcohol", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Add 6-bromopyridin-2-ylacetic acid and tert-butyl alcohol to a reaction flask.", "Step 2: Add a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to the reaction flask and heat the mixture to reflux.", "Step 3: Allow the reaction mixture to cool and then add hydrochloric acid to the flask to form the hydrochloride salt.", "Step 4: Isolate the product by filtration or crystallization and wash with a suitable solvent." ] }

CAS No.

2639442-96-7

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.6

Purity

95

Origin of Product

United States

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